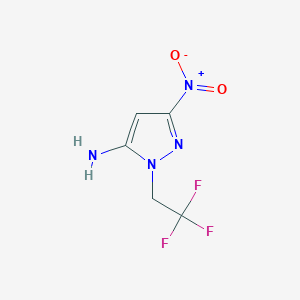

3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Description

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a nitro-substituted pyrazole derivative bearing a 2,2,2-trifluoroethyl group at the N1 position and an amine at the C5 position.

Properties

IUPAC Name |

5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-3(9)1-4(10-11)12(13)14/h1H,2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXYDGLJHQEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1[N+](=O)[O-])CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Keto Nitro Esters with Hydrazine

A widely employed method involves the condensation of β-keto nitro esters with hydrazine hydrate. For instance, ethyl 3-nitroacetoacetate reacts with hydrazine in ethanol under reflux to yield 5-amino-3-nitro-1H-pyrazole. This reaction proceeds via nucleophilic attack and cyclodehydration, forming the pyrazole ring with inherent nitro and amine groups.

Reaction Conditions:

Vilsmeier Formylation of Hydrazones

Alternative routes leverage Vilsmeier-Haack formylation to construct functionalized pyrazoles. A hydrazone derivative, such as 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, undergoes formylation with phosphorus oxychloride and dimethylformamide (DMF) to yield pyrazole aldehydes. While this method is exemplified in naphthofuran systems, it highlights the versatility of Vilsmeier reagents in pyrazole synthesis.

Key Steps:

- Hydrazone Preparation: Reaction of ketones with phenylhydrazine.

- Cyclization: Treatment with POCl₃/DMF at 0°C, followed by heating to 90°C.

N-Alkylation with Trifluoroethyl Groups

Introducing the trifluoroethyl moiety at the pyrazole’s N-1 position is critical. This step typically employs alkylation reactions using trifluoroethyl halides under basic conditions.

Sodium Hydride-Mediated Alkylation

A robust method adapted from patent literature involves deprotonating 5-amino-3-nitro-1H-pyrazole with sodium hydride (NaH) in N-methylpyrrolidinone (NMP), followed by reaction with trifluoroethyl iodide.

Optimized Protocol:

- Base: Sodium hydride (1.5 equiv, 60% dispersion in oil)

- Solvent: NMP, 80–100°C, 12 hours

- Alkylating Agent: Trifluoroethyl iodide (1.2 equiv)

- Yield: 70–80%

Mechanistic Insight:

NaH deprotonates the pyrazole’s N-1 hydrogen, generating a nucleophilic nitrogen that attacks the electrophilic trifluoroethyl iodide. The reaction’s efficiency hinges on solvent polarity and temperature control to minimize side reactions.

Alternative Alkylation Agents

While trifluoroethyl iodide is predominant, trifluoroethyl bromide and tosylates are viable alternatives. However, iodide’s superior leaving-group ability often results in higher yields.

Functional Group Compatibility and Challenges

Nitro Group Stability

The nitro group’s electron-withdrawing nature complicates alkylation by reducing pyrazole’s nucleophilicity. Elevated temperatures and polar aprotic solvents (e.g., NMP) mitigate this by stabilizing transition states.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis benefits from continuous flow systems, which enhance heat/mass transfer and reduce reaction times. A representative setup involves:

Catalytic Enhancements

Copper(I) or iron-porphyrin catalysts accelerate alkylation, improving yields to >85% while reducing reagent stoichiometry.

Purification and Characterization

Recrystallization

Crude product purification often employs heptane or ethanol/water mixtures, yielding >95% purity.

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 6.75 (s, 2H, NH₂), 4.45 (q, J = 9.2 Hz, 2H, CF₃CH₂).

- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -71.5 (t, J = 9.2 Hz, CF₃).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| β-Keto ester cyclization + alkylation | Cyclization, alkylation | 70 | 95 | High |

| Vilsmeier formylation | Hydrazone formation, cyclization | 60 | 90 | Moderate |

| Continuous flow | Integrated reactors | 85 | 98 | Industrial |

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 2-(2,2,2-trifluoroethyl)pyrazol-3-amine.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural features and molecular properties of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine and related compounds.

Key Observations:

- The trifluoroethyl group in the target compound increases molecular weight and lipophilicity compared to methyl or phenyl analogs .

Comparison with Analog Syntheses:

- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine : Synthesized via diazotization of pyrazol-5-amine followed by trifluoroethylation, achieving high yields under mild conditions .

- N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine : Prepared via cyclization of hydrazones with phosphorus pentasulfide, highlighting the versatility of pyrazole amine functionalization .

- 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine : Synthesized through Suzuki-Miyaura coupling, demonstrating the adaptability of pyrazole scaffolds for aryl group introduction .

Functional Group Tolerance and Reactivity

- Trifluoroethyl Group: Enhances metabolic stability and bioavailability compared to non-fluorinated alkyl groups . In the target compound, this group may sterically hinder reactions at N1.

- Nitro Group : Increases electrophilicity at C3 and C5, making the compound susceptible to reduction (e.g., catalytic hydrogenation to an amine) or nucleophilic attack .

- Amine Group : Enables derivatization (e.g., acylation, sulfonylation) for further functionalization, a feature shared with analogs like 5-methyl-3-nitro-1H-pyrazol-1-amine .

Biological Activity

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is an organic compound characterized by a unique combination of a nitro group and a trifluoroethyl substituent on a pyrazole ring. This structure imparts distinctive physical and chemical properties, making it a subject of interest in medicinal chemistry and biological research. The compound's molecular formula is C6H7F3N4O2, with a molecular weight of approximately 212.14 g/mol.

The trifluoroethyl group enhances the compound's lipophilicity and stability, which can improve its bioavailability and membrane permeability. The nitro group may participate in redox reactions, generating reactive intermediates that can interact with various biological targets.

Biological Activity

The biological activity of this compound has been primarily studied in the context of its potential as an enzyme inhibitor, particularly in cancer-related pathways. Research indicates that pyrazole derivatives often exhibit significant pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : It can inhibit various enzymes involved in critical biochemical pathways. For instance, pyrazole derivatives have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinases, which are crucial in cancer biology .

- Reactive Intermediate Formation : The nitro group can lead to the formation of reactive intermediates that may disrupt cellular functions or induce apoptosis in cancer cells.

Antitumor Activity

A study evaluated the antitumor potential of various pyrazole derivatives, including this compound. The results indicated that compounds with similar structures demonstrated significant inhibition of tumor cell proliferation in vitro .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO) and TNF-α. These compounds may act by disrupting signaling pathways involved in inflammation .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitro-1H-pyrazole | Lacks trifluoroethyl group | Less lipophilic |

| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole | Lacks nitro group | Reduced potential for redox reactions |

| 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Contains amino instead of nitro | Different reactivity profile |

The unique combination of the nitro and trifluoroethyl groups in this compound enhances its stability and broadens its reactivity compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine?

The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:

- Step 1 : Alkylation of pyrazol-5-amine with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethyl group .

- Step 2 : Nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-oxidation . Key challenges include regioselectivity during nitration and purification of intermediates. Yields are often moderate (40–60%), requiring column chromatography for isolation .

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Trifluoroethylation | 2,2,2-Trifluoroethyl iodide, K₂CO₃, DMF, 80°C | 55–60 |

| Nitration | HNO₃ (90%), H₂SO₄, 0–5°C, 2h | 40–45 |

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : The trifluoroethyl group shows a quartet (δ ~4.5 ppm, ¹H) and a CF₃ triplet (δ ~125 ppm, ¹³C). The nitro group deshields adjacent protons, shifting pyrazole C-4 protons to δ ~8.2 ppm .

- IR : Strong NO₂ asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ confirm nitration .

- MS : Molecular ion [M+H]⁺ at m/z 254.03 (calculated for C₅H₆F₃N₃O₂) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the pyrazole ring’s reactivity?

The CF₃ group increases the electrophilicity of the pyrazole ring, enhancing susceptibility to nucleophilic attack at C-4. Computational studies (DFT) suggest:

- Reduced electron density at C-4 (NPA charge: −0.12 vs. −0.25 in non-CF₃ analogs).

- Stabilization of intermediates in SNAr reactions, as seen in derivatives with similar substituents . Experimental data show faster substitution rates with amines (e.g., benzylamine) in DMSO at 60°C compared to ethyl-substituted analogs .

Q. What strategies mitigate instability during storage or reaction conditions?

Q. How do structural modifications affect biological activity in related compounds?

Comparative studies on pyrazole derivatives reveal:

- Nitro Group : Enhances antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) but increases cytotoxicity (IC₅₀: 15 µM vs. HeLa cells) .

- Trifluoroethyl Group : Improves blood-brain barrier penetration in CNS-targeted analogs (logP: 1.8 vs. 2.5 for ethyl derivatives) .

| Derivative | Substituent | Bioactivity (IC₅₀, µM) | LogP |

|---|---|---|---|

| Nitro + CF₃CH₂ | 3-NO₂, 1-CF₃CH₂ | 15 (HeLa) | 1.8 |

| Ethyl Analog | 3-NO₂, 1-CH₂CH₃ | 22 (HeLa) | 2.5 |

Methodological Considerations

Q. What analytical methods resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 40% vs. 60%) arise from:

- Nitration Efficiency : Controlled temperature (0–5°C) vs. ambient conditions.

- Workup Protocols : Use of aqueous extraction (pH 7) versus acid precipitation (pH 2) to recover nitro intermediates . Reproducibility requires strict adherence to stoichiometry (1:1.2 pyrazole:nitrating agent) and inert atmospheres .

Q. How can computational modeling predict the compound’s reactivity?

- DFT Calculations : Optimize transition states for nitration or alkylation steps.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogS: −3.2) and metabolic stability .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Hazards : Acute toxicity (Oral LD₅₀: 320 mg/kg in rats), skin irritation .

- PPE : Nitrile gloves, lab coat, and fume hood use mandatory.

- Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.